[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%
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Overview
Description
6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95% (hereafter referred to as 6-CPPM) is an organic compound belonging to the phenoxy group of molecules. 6-CPPM is a highly versatile molecule, which has a wide range of applications in scientific research due to its unique physical and chemical properties. This article will provide an overview of 6-CPPM, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Scientific Research Applications
6-CPPM has a number of potential scientific applications. It has been used in the synthesis of a range of organic compounds, including polyphenols and polycyclic aromatic hydrocarbons. It has also been used as a catalyst in a number of reactions, including the Heck reaction and the Staudinger reaction. Furthermore, 6-CPPM has been used in the synthesis of polymers, such as polyvinyl chloride, polystyrene, and polyethylene. Additionally, 6-CPPM has been used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary targets of MFCD14606282 are currently unknown. This compound, also known as [6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, is structurally similar to phenoxy herbicides . Phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid (IAA), leading to rapid, uncontrolled growth . .
Mode of Action
If it acts similarly to phenoxy herbicides, it may interact with its targets by mimicking the structure and function of auxin growth hormones, leading to rapid, uncontrolled growth . .
Biochemical Pathways
The biochemical pathways affected by MFCD14606282 are currently unknown. Phenoxy herbicides, which share structural similarities with MFCD14606282, affect the auxin signaling pathway . .
Advantages and Limitations for Lab Experiments
6-CPPM has a number of advantages and limitations for laboratory experiments. One of the major advantages of 6-CPPM is that it can be synthesized relatively easily using a number of methods. Additionally, 6-CPPM has a wide range of applications in scientific research, making it a versatile molecule. However, 6-CPPM also has some limitations. For example, it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 6-CPPM is not very stable and can easily decompose when exposed to light or heat.
Future Directions
There are a number of potential future directions for 6-CPPM research. One of the most promising areas of research is the development of new synthetic methods for the synthesis of 6-CPPM. Additionally, further research into the biochemical and physiological effects of 6-CPPM could lead to the development of new pharmaceuticals and agrochemicals. Furthermore, research into the antioxidant properties of 6-CPPM could lead to the development of new treatments for oxidative damage. Finally, research into the use of 6-CPPM as a catalyst could lead to the development of new reactions and the synthesis of new compounds.
Synthesis Methods
6-CPPM can be synthesized using a number of methods, including the Williamson ether synthesis, the Staudinger reaction, and the Pd-catalyzed Heck reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alcohol in the presence of a base, while the Staudinger reaction involves the reaction of an alkyl halide with a ketone in the presence of a base. The Pd-catalyzed Heck reaction involves the reaction of an alkyl halide with an alkene in the presence of a palladium catalyst. Each of these methods can be used to synthesize 6-CPPM in a relatively straightforward manner.
properties
IUPAC Name |
[6-(2-chlorophenoxy)pyridin-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-10-3-1-2-4-11(10)16-12-6-5-9(8-15)7-14-12/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWZQABWVLOCAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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